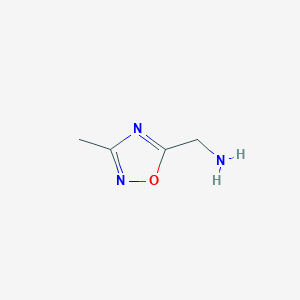

(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-methyl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-3-6-4(2-5)8-7-3/h2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBUMVMXXGQOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445611 | |

| Record name | (3-methyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90928-92-0 | |

| Record name | (3-methyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Development and Significance of Oxadiazole Heterocycles in Synthetic Chemistry

The journey of oxadiazole heterocycles began in the late 19th century, marking a significant milestone in synthetic chemistry. The 1,2,4-oxadiazole (B8745197) ring system, the core of the subject compound, was first synthesized in 1884 by Tiemann and Krüger. nih.gov Initially, this novel structure was classified as an "azoxime" or "furo[ab1]diazole". nih.gov For nearly eight decades following its discovery, the 1,2,4-oxadiazole heterocycle remained a subject of limited interest until its photochemical rearrangement capabilities were observed, which brought it to the attention of chemists. nih.gov

The biological significance of 1,2,4-oxadiazole derivatives began to be explored in the early 1940s. nih.gov A major breakthrough occurred twenty years later with the introduction of Oxolamine, the first commercial drug containing this ring, used as a cough suppressant. nih.gov Over the past four decades, the 1,2,4-oxadiazole scaffold has been extensively investigated, leading to the discovery of a vast number of compounds with a wide array of biological activities. nih.govnih.gov This has established the oxadiazole nucleus as a pharmacologically significant scaffold in medicinal chemistry. nih.govbohrium.com The versatility of oxadiazole derivatives is not limited to medicine; they have also found applications in materials science as electron-transporting materials and luminescence producers. nih.govmdpi.com

Structural Classification and Isomerism of Oxadiazoles

Oxadiazoles (B1248032) are a class of five-membered heterocyclic aromatic compounds characterized by the molecular formula C₂H₂N₂O. wikipedia.org These structures contain one oxygen atom and two nitrogen atoms within the five-membered ring. nih.govresearchgate.net The arrangement of these heteroatoms allows for the existence of four constitutional isomers. nih.govwikipedia.org

The classification of oxadiazole isomers is based on the relative positions of the nitrogen atoms within the ring. nih.govrroij.com

Table 1: Isomers of Oxadiazole

| Isomer Name | Description | Stability & Research Interest |

|---|---|---|

| 1,2,3-Oxadiazole | Nitrogen atoms at positions 2 and 3. | The least explored isomer due to its instability; it tends to undergo ring-opening to form diazomethane (B1218177) derivatives. nih.govwikipedia.org |

| 1,2,4-Oxadiazole (B8745197) | Nitrogen atoms at positions 2 and 4. | A stable and widely studied isomer, present in several commercial drugs and natural products. nih.govwikipedia.org |

| 1,2,5-Oxadiazole | Nitrogen atoms at positions 2 and 5. Also known as furazan. | A stable structure explored in medicinal chemistry and as high-energy density materials. nih.govwikipedia.org |

| 1,3,4-Oxadiazole (B1194373) | Nitrogen atoms at positions 3 and 4. | A stable and extensively researched isomer with a broad range of biological activities. nih.govrroij.comscielo.br |

Among these, the 1,2,4- and 1,3,4-oxadiazole isomers are the most common and widely investigated in medicinal chemistry due to their stability and synthetic accessibility. rroij.comscielo.brnih.gov

Importance of the 1,2,4 Oxadiazole Ring As a Bioisostere and Scaffold

The 1,2,4-oxadiazole (B8745197) ring is a privileged scaffold in medicinal chemistry, valued for its unique properties as a bioisostere and its ability to serve as a versatile framework for drug discovery. nih.govresearchgate.net

As a bioisostere , the 1,2,4-oxadiazole ring is frequently used to replace ester and amide groups in drug candidates. researchgate.netnih.govscispace.com This substitution is a key strategy in drug design because the oxadiazole ring is resistant to hydrolysis by esterases and amidases, which can improve the metabolic stability and pharmacokinetic profile of a compound. researchgate.netnih.govmdpi.com Its ability to participate in hydrogen bonding allows it to mimic the interactions of amides and esters with biological targets. mdpi.comresearchgate.net

As a scaffold , the 1,2,4-oxadiazole nucleus provides a rigid and stable core for the attachment of various functional groups, allowing for the systematic exploration of structure-activity relationships. nih.govresearchgate.net This has led to the development of numerous compounds with a diverse range of pharmacological activities. nih.gov The unique electronic and physicochemical properties of the ring contribute to its favorable interactions with various biological targets. nih.gov

Table 2: Reported Biological Activities of 1,2,4-Oxadiazole Derivatives

| Therapeutic Area | Examples of Activity |

|---|---|

| Anti-infective | Antibacterial, Antifungal, Antiviral, Antiparasitic nih.gov |

| Oncology | Anticancer, Antiangiogenic nih.govresearchgate.net |

| Inflammation & Pain | Anti-inflammatory, Analgesic nih.gov |

| Central Nervous System | Anticonvulsant, Antidepressant, Anxiolytic, Anti-Alzheimer's nih.gov |

| Cardiovascular | Vasodilator nih.gov |

The prevalence of this scaffold is highlighted by its presence in several commercially available drugs, such as the antiviral Pleconaril and the vasodilator Butalamine. nih.govwikipedia.org

Overview of Aminomethyl Substituted Heterocycles in Research

Strategies for 1,2,4-Oxadiazole (B8745197) Core Construction

The synthesis of the 1,2,4-oxadiazole ring, a key structural motif in many pharmacologically active compounds, is predominantly achieved through the cyclization of O-acylamidoxime intermediates. researchgate.net These intermediates are typically generated in situ or isolated from the reaction between an amidoxime (B1450833) and an acylating agent. nih.gov For the specific synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine, the logical precursors would be acetamidoxime (B1239325), which forms the 3-methyl portion of the ring, and a suitably protected derivative of an amino acid, such as N-Boc-glycine, to form the 5-methanamine substituent after cyclization and deprotection.

Cyclocondensation Reactions Involving Amidoximes

The most conventional and versatile route to the 1,2,4-oxadiazole core is the cyclocondensation of an amidoxime with a carboxylic acid derivative. nih.gov This process involves two key steps: the initial acylation of the amidoxime to form an O-acylamidoxime, followed by a cyclodehydration step to yield the final heterocyclic ring. nih.gov

The acylation of amidoximes can be accomplished using various activated carboxylic acid derivatives, including acyl chlorides, anhydrides, or carboxylic acids activated in situ with coupling agents. acs.org The subsequent cyclodehydration of the O-acylamidoxime intermediate is often the most challenging and time-consuming part of the synthesis. rsc.org

One effective method involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) to facilitate the reaction between an amidoxime and a carboxylic acid. rsc.org Another approach employs the Vilsmeier reagent, which activates the carboxylic acid for O-acylation and also promotes the subsequent cyclocondensation to the 1,2,4-oxadiazole. impactfactor.org This can be performed as a one-pot procedure from nitriles and carboxylic acids. acs.org

A convenient one-pot protocol for synthesizing α-amino acid-derived 1,2,4-oxadiazoles has been developed, which is particularly relevant for the target molecule. rjptonline.org This method demonstrates the direct application of these approaches to creating structurally similar analogs.

Table 1: Reagents for Acylation-Cyclodehydration

| Activating/Coupling Agent | Reactants | Typical Conditions | Outcome |

| EDC·HCl | Amidoxime, Carboxylic Acid | DCM, 0–30°C, then 110°C | Good yields for 3,5-disubstituted 1,2,4-oxadiazoles rsc.org |

| Vilsmeier Reagent | Amidoxime, Carboxylic Acid | CH₂Cl₂, Trimethylamine, RT, 3h | Good to excellent yields (61–93%) in a one-pot synthesis impactfactor.org |

| TBTU | Amidoxime, Carboxylic Acid | Not specified | Used for adding the 3-methyl-1,2,4-oxadiazole ring system |

| Acyl Chlorides/Anhydrides | Amidoxime | Pyridine, heating | Classical method, often without isolation of the intermediate |

The cyclodehydration of O-acylamidoximes can be significantly promoted by bases and thermal energy. A widely used method involves heating the O-acylamidoxime intermediate, often in a high-boiling solvent like pyridine.

More contemporary methods utilize strong bases in aprotic polar solvents. For instance, a superbase medium of sodium hydroxide (B78521) (NaOH) in dimethyl sulfoxide (B87167) (DMSO) enables the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature. impactfactor.org This approach is advantageous due to its operational simplicity and mild conditions, though reaction times can range from 4 to 24 hours. impactfactor.org Another effective catalyst for the cyclization of O-acylamidoximes is tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which acts as a strong base in aprotic solvents like tetrahydrofuran (B95107) (THF), facilitating the reaction at room temperature. acs.org

The application of microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 1,2,4-oxadiazoles. Microwave-assisted methods significantly reduce reaction times and often improve product yields compared to conventional heating. impactfactor.org

These protocols can be applied to various stages of the synthesis. One-pot reactions combining nitriles, hydroxylamine, and carboxylic acid derivatives (like Meldrum's acid) under solvent-free microwave irradiation can produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. rjptonline.org Microwave heating is also effective for the cyclodehydration of N,N'-diacylhydrazines to form oxadiazole rings, although this is more common for the 1,3,4-isomer. The synthesis of chromeno oxadiazoles (B1248032) has also been successfully achieved using microwave irradiation to facilitate the conversion of an amidoxime to the final product.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Amidoxime to Oxadiazole | Refluxing for several hours | Irradiation for a few minutes | |

| Nitrile + Hydroxylamine + Acid Derivative | Long reaction times, often with solvents | Solvent-free, good to excellent yields | rjptonline.org |

| N,N'-diacylhydrazine Cyclodehydration | Heating with dehydrating agents (e.g., POCl₃) for 1-12h | Not specified, but generally faster |

Hydrazide-Based Cyclization Pathways

The use of hydrazide derivatives as precursors is a well-established and primary route for the synthesis of the isomeric 1,3,4-oxadiazoles . This typically involves the dehydrative cyclization of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.

While the vast majority of literature points to hydrazides leading to the 1,3,4-isomer, one report describes a pathway where a diacyl hydrazide, formed from an N-hydroxy-carbamide and an acid chloride, is dehydrated at high temperatures with p-toluenesulfonyl chloride to yield a 1,2,4-oxadiazole. However, this represents a non-standard and infrequently used method for the construction of the 1,2,4-oxadiazole ring, with the amidoxime-based routes being far more prevalent and reliable.

Convergent Synthesis from Precursors

Convergent synthesis strategies aim to construct complex molecules from smaller, pre-synthesized fragments in a more efficient manner. In the context of 1,2,4-oxadiazoles, this can be seen in one-pot reactions where three components are combined to form the final product without the isolation of intermediates.

An authoritative examination of advanced synthetic methodologies for this compound and its structurally related analogs reveals a sophisticated landscape of chemical strategies. These approaches are pivotal for accessing this key structural motif, which is of significant interest in medicinal chemistry. The synthesis and functionalization of this compound and its derivatives involve a range of techniques from direct aminomethylation to complex, stereoselective routes, each with considerations for optimization and scalability.

Advanced Spectroscopic and Analytical Characterization Methodologies for Oxadiazole Based Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional techniques.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl group (CH₃), the methanamine methylene (B1212753) group (CH₂), and the amine protons (NH₂). The anticipated signals would be:

A singlet for the methyl protons.

A singlet for the methylene protons.

A broad singlet for the amine protons.

The chemical shift (δ, in ppm), integration value (number of protons), and multiplicity (e.g., singlet, doublet) of each signal would provide definitive evidence for the compound's structure. However, no specific experimental ¹H NMR data has been found in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. For this compound, four distinct signals would be expected, corresponding to:

The methyl carbon (C-CH₃).

The methylene carbon (C-CH₂NH₂).

The two carbons of the 1,2,4-oxadiazole (B8745197) ring (C3 and C5).

General chemical shift ranges suggest the oxadiazole ring carbons would appear significantly downfield. youtube.com The precise chemical shifts are crucial for confirming the heterocyclic ring structure. This specific data is not publicly available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, although for this specific molecule with expected singlet signals, significant correlations would not be anticipated.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to (e.g., correlating the CH₃ protons to the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range (typically 2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the methyl group to C3 and the methanamine group to C5 of the oxadiazole ring.

Without experimental data, a discussion of these correlations remains purely theoretical.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound (C₄H₇N₃O), HRMS would be used to confirm the molecular weight of 113.12 g/mol by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass. synblock.com No published HRMS data for this specific compound could be located.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, molecules are ionized and then break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. For this compound, fragmentation would likely involve the cleavage of the C-C bond between the oxadiazole ring and the methanamine group, as well as characteristic cleavages of the oxadiazole ring itself. Studies on other oxadiazole-containing compounds show that the heterocyclic ring can undergo complex fragmentation. However, without the experimental mass spectrum, a detailed analysis of the fragmentation pathway for this specific molecule is not possible.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of the bonds within the molecule. For oxadiazole derivatives, IR spectroscopy is crucial for confirming the presence of the heterocyclic ring and its substituents. ijrpr.com

The IR spectrum of an oxadiazole-containing compound typically displays a series of characteristic absorption bands. The C=N stretching vibration within the oxadiazole ring is a key indicator, often appearing in the 1607–1440 cm⁻¹ region. csic.es The C-O-C stretching vibrations of the ring are also prominent. For this compound, additional characteristic peaks would include N-H stretching vibrations for the primary amine group (typically around 3400-3250 cm⁻¹) and C-H stretching vibrations for the methyl and methylene groups (around 3000-2850 cm⁻¹).

Detailed research on various oxadiazole derivatives provides specific spectral data that helps in the structural confirmation of new analogues. researchgate.netresearchgate.net For instance, studies on 1,3,4-oxadiazole (B1194373) derivatives have identified key vibrational bands, which serve as a reference for related structures. researchgate.net

Table 1: Typical IR Absorption Frequencies for Oxadiazole Derivatives

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Oxadiazole Ring | C=N Stretch | 1615 - 1570 |

| Oxadiazole Ring | C-O-C Stretch | 1250 - 1020 |

| Amine | N-H Stretch (primary) | 3400 - 3250 |

| Amine | N-H Bend | 1650 - 1580 |

This table is interactive. Click on headers to sort.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation and the nature of the chromophores in the molecule. researchgate.net

For oxadiazole derivatives, UV-Vis spectroscopy is used to study their electronic structure. nih.gov The oxadiazole ring itself is a chromophore, and its electronic absorption properties are influenced by the substituents attached to it. Studies on various 1,3,4-oxadiazole derivatives have shown λmax values typically ranging from 224 to 263 nm, corresponding to π → π* transitions within the aromatic system. researchgate.netnih.gov For this compound, the λmax would be expected in this region, influenced by the electronic nature of the methyl and methanamine groups. The solvent used can also affect the λmax, and this solvatochromic effect can provide further insights into the nature of the electronic transitions. researchgate.net

Table 2: UV-Vis Spectral Data for Selected 1,3,4-Oxadiazole Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine | Acetonitrile (B52724)/Water | 235 | thieme-connect.com |

| C18H16N2O3 Derivative | DMSO, MeOH, CHCl3 | 263 | nih.gov |

This table is interactive. Click on headers to sort.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating, identifying, and quantifying the components of a mixture. They are crucial for assessing the purity of synthesized compounds like this compound and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is particularly common for analyzing moderately polar compounds like many oxadiazole derivatives. thieme-connect.com

In a typical RP-HPLC setup for an oxadiazole derivative, a C18 column is used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. thieme-connect.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. A photodiode array (PDA) or UV detector is commonly used for detection, set at the λmax of the compound. thieme-connect.com The retention time (RT) is a characteristic property of a compound under specific chromatographic conditions and is used for its identification, while the peak area is proportional to its concentration. Method development and validation are critical to ensure the reliability and accuracy of HPLC analysis for quality control and stability testing. thieme-connect.com

A study on a novel 1,3,4-oxadiazole derivative reported a validated RP-HPLC method using a C18 column and a mobile phase of acetonitrile, orthophosphoric acid, and methanol (B129727) (90:05:05 v/v) at a flow rate of 1.0 mL/min, achieving a retention time of 3.35 minutes. thieme-connect.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. rsc.orgrsc.org It is widely used for the analysis of heterocyclic compounds. researchgate.net In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

For oxadiazole derivatives, GC can be used for purity assessment and for the analysis of reaction mixtures, provided the compound is sufficiently volatile and thermally stable. The choice of the stationary phase is critical for achieving good separation, especially for isomers. mnishioka.comacs.org Coupling GC with a mass spectrometer (GC-MS) provides a powerful analytical tool, where GC separates the components and MS provides structural information based on their mass-to-charge ratio and fragmentation patterns, allowing for definitive identification. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined. For example, the crystal structure of methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate was determined to be in the triclinic system, revealing a linear conformation. researchgate.net Similarly, the structures of energetic compounds combining 1,2,4-oxadiazole and 1,2,5-oxadiazole rings have been confirmed by single-crystal X-ray analysis, providing crucial data on their molecular geometry and packing. doi.orgrsc.org Such analyses would provide the absolute structure of this compound if a suitable crystal can be obtained.

Table 3: Crystallographic Data for an Exemplary Oxadiazole Derivative

| Parameter | 5-(adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.7323(1) |

| b (Å) | 15.4999(2) |

| c (Å) | 23.7905(4) |

| β (°) | 93.037(2) |

| Volume (ų) | 2479.05(6) |

This table is interactive. Click on headers to sort.

Thermal Analysis Techniques

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of materials as a function of temperature. These methods are vital for determining the thermal stability, melting point, and decomposition behavior of compounds. orientjchem.org

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect phase transitions such as melting, providing an accurate melting point, which is a key indicator of purity. For a series of novel 1,2,4-oxadiazole derivatives, DSC studies revealed multiple phase transitions. researchgate.net

TGA measures the change in mass of a sample as it is heated. It provides information about the decomposition temperature and the thermal stability of the compound. Studies on energetic salts based on linked 1,2,4-oxadiazole/1,2,5-oxadiazole rings showed good thermal stability with decomposition temperatures (Td) ranging from 172–269 °C. doi.org Research on compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan also used DSC and TGA to determine their moderate thermal stabilities. rsc.org For this compound, these techniques would establish its melting point and thermal decomposition profile.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine |

| 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan |

| methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate |

This table is interactive. Click on headers to sort.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique employed to investigate the thermal properties of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in characterizing oxadiazole-based compounds by providing quantitative and qualitative data on physical and chemical changes that are accompanied by a change in heat capacity.

DSC analysis involves placing a small amount of the sample in a hermetically sealed pan and heating it alongside an empty reference pan at a controlled rate. The resulting thermogram, a plot of heat flow versus temperature, reveals endothermic and exothermic transitions. For oxadiazole derivatives, DSC is utilized to determine key thermal characteristics such as melting point, heat of fusion, glass transition temperature, crystallization temperature, and decomposition temperature. researchgate.netunigoa.ac.in These parameters are crucial for understanding the thermal stability, purity, and polymorphic behavior of these compounds.

Detailed research findings from DSC studies on various oxadiazole-based compounds highlight the versatility of this technique. For instance, in the development of energetic materials, DSC is used to assess thermal stability and decomposition kinetics, which are critical safety and performance parameters. nih.govrsc.org The onset and peak temperatures of decomposition provide insights into the compound's stability under thermal stress. unigoa.ac.in Similarly, for oxadiazole derivatives designed as liquid crystals, DSC is employed to identify and characterize their mesophase transitions, revealing the temperatures at which they transition between different liquid crystalline states. researchgate.netresearchgate.netnanobioletters.com

The following data tables present findings from DSC analyses of representative oxadiazole-based compounds, illustrating the type of information that can be obtained.

Table 1: Thermal Properties of (E)-(substituted azulen-1-yldiazenyl-1,2,5-oxadiazoles) researchgate.net

| Compound | Melting Temperature (°C) | Melting Heat (J/g) | Decomposition Temperature (°C) | Decomposition Heat (J/g) |

| Compound 1 | 125.4 | 89.6 | 185.2 | 587.4 |

| Compound 2 | 145.8 | 110.2 | 210.5 | 690.3 |

| Compound 3 | 160.1 | 125.7 | 235.1 | 785.1 |

This table showcases the melting and decomposition characteristics of a series of 1,2,5-oxadiazole derivatives as determined by DSC.

Table 2: Phase Transition Temperatures of 1,2,4-Oxadiazole-Based Liquid Crystals researchgate.net

| Compound | Alkoxy Chain Length | Transition | Temperature (°C) |

| Derivative A | C6H13 | Crystal to Nematic | 110 |

| Nematic to Isotropic | 155 | ||

| Derivative B | C8H17 | Crystal to Smectic A | 98 |

| Smectic A to Nematic | 125 | ||

| Nematic to Isotropic | 162 |

This table illustrates the use of DSC to identify the phase transitions in thermotropic liquid crystals containing a 1,2,4-oxadiazole core.

Table 3: Decomposition Temperatures of Energetic Compounds Containing Oxadiazole Rings nih.govrsc.org

| Compound | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) |

| Compound X | 246 | 258 |

| Compound Y | 172 | 185 |

| Compound Z | 220 | 231 |

This table provides data on the thermal stability of energetic materials incorporating 1,2,4- and 1,2,5-oxadiazole moieties, as measured by DSC.

Theoretical and Computational Chemistry Studies on 3 Methyl 1,2,4 Oxadiazol 5 Yl Methanamine Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental tools for investigating the molecular and electronic properties of 1,2,4-oxadiazole (B8745197) derivatives from first principles.

Detailed Research Findings: Density Functional Theory (DFT) is a prevalent method for studying oxadiazole isomers and their derivatives, often employing functionals like B3LYP with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netbohrium.com Such calculations are used to determine optimized molecular geometries, vibrational frequencies, and a range of electronic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another crucial output, visualizing the charge distribution on the molecule's surface. nih.govrsc.org For 1,2,4-oxadiazole systems, MEP surfaces typically show negative potential (electrophilic-attracting regions) around the nitrogen atoms of the heterocyclic ring, indicating their role as hydrogen bond acceptors. rsc.org These sites are often crucial for interactions with biological targets. mdpi.com

| Descriptor | Formula | Typical Interpretation |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (EA) | -ELUMO | Energy released upon gaining an electron |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Power to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |

| Softness (S) | 1/η | Inverse of hardness |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. For compounds like (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine, MD simulations are particularly useful for exploring conformational flexibility and interactions with biological macromolecules.

Detailed Research Findings: In drug discovery research involving oxadiazole derivatives, MD simulations are frequently employed to investigate the stability of a ligand-protein complex predicted by molecular docking. tandfonline.comnih.govtandfonline.com A simulation, often run for tens to hundreds of nanoseconds, provides a dynamic view of how the ligand settles into the binding site and how the protein structure adapts. tandfonline.comnih.gov

Analysis of the simulation trajectory yields critical information. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex; a stable RMSD plot over time suggests a stable binding mode. tandfonline.com The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein or ligand. tandfonline.com Additionally, MD simulations allow for detailed analysis of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, revealing which interactions are persistent and contribute most to binding affinity. tandfonline.commdpi.com This information is vital for understanding the mechanism of action and for guiding the rational design of more potent analogues.

| Analysis Type | Description | Interpretation |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | A low, stable RMSD value indicates the system has reached equilibrium and the complex is stable. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible (high RMSF) and rigid (low RMSF) regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Reveals key hydrogen bond interactions that stabilize the binding pose. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests the protein's overall fold is maintained during the simulation. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule accessible to a solvent. | Changes in SASA can indicate conformational changes or ligand binding events. |

Structure-Reactivity Relationship (SAR) and Structure-Property Relationship (SPR) Predictions

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties.

Detailed Research Findings: For the 1,2,4-oxadiazole class of compounds, numerous QSAR studies have been conducted to build predictive models for various biological activities, including anticancer, antibacterial, and enzyme inhibition. mdpi.comresearchgate.netnih.gov These studies involve calculating a set of molecular descriptors for a series of known compounds and using statistical methods to generate a mathematical equation that relates these descriptors to the observed activity.

The descriptors used in these models can be categorized as electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological. nih.govmdpi.com A robust QSAR model can reliably predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.comnih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobicity would be favorable or unfavorable for activity, providing direct guidance for structural modification. researchgate.net

| Descriptor Class | Example Descriptors | Property Modeled |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electrostatic interactions, reactivity |

| Steric/Topological | Molecular Weight, Molecular Volume, Wiener Index | Size, shape, and branching of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, membrane permeability |

| Thermodynamic | Heat of Formation, Molar Refractivity | Stability, polarizability |

| Hydrogen Bonding | Number of H-bond donors/acceptors, Polar Surface Area (PSA) | Solubility, receptor binding potential |

Retrosynthetic Analysis and Reaction Pathway Predictions

Computational methods are increasingly used to predict synthetic routes and to understand the mechanisms of chemical reactions.

Detailed Research Findings: The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, providing a clear basis for retrosynthetic analysis. The most common and versatile strategy involves the reaction between an amidoxime (B1450833) and a carboxylic acid derivative (such as an acid chloride, ester, or anhydride), which proceeds via an O-acylamidoxime intermediate that undergoes cyclodehydration. chim.itnih.govtandfonline.com Another prominent route is the 1,3-dipolar cycloaddition of a nitrile oxide to a nitrile. psu.edu

For this compound, a plausible retrosynthetic disconnection would break the 1,2,4-oxadiazole ring. This leads back to acetamidoxime (B1239325) (derived from acetonitrile) and a derivative of aminoacetic acid (glycine).

Computational chemistry, particularly DFT, can be used to model the reaction pathways for these syntheses. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. chim.it This allows for the determination of activation energies and reaction thermodynamics, helping to predict the most favorable reaction conditions and to understand the role of catalysts. For instance, computational studies can rationalize why certain cyclization reactions proceed smoothly while others require harsher conditions or specific reagents. nih.gov

| Retrosynthetic Step | Precursors | Corresponding Forward Reaction |

|---|---|---|

| C-N Disconnection (amine functionalization) | (3-Methyl-1,2,4-oxadiazol-5-yl)methanol or corresponding halide | Amination or reductive amination |

| 1,2,4-Oxadiazole Ring Cleavage | Acetamidoxime + Protected Aminoacetic Acid Derivative | Coupling and subsequent cyclodehydration |

| Amidoxime Disconnection | Acetonitrile (B52724) + Hydroxylamine | Reaction of a nitrile with hydroxylamine |

| Amino Acid Derivative Disconnection | Glycine | Protection of the amino group |

Future Research Directions and Emerging Trends in 3 Methyl 1,2,4 Oxadiazol 5 Yl Methanamine Chemistry

Development of Sustainable and Green Synthetic Methodologies

A primary direction for future research lies in the development of environmentally benign and efficient synthetic routes to (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine and related compounds. Traditional synthesis methods often involve hazardous reagents and generate significant waste. nih.gov The principles of green chemistry are therefore becoming central to the design of new synthetic protocols. scholarsresearchlibrary.com

Key areas of focus include:

Microwave-Assisted Synthesis: This technique has been shown to reduce reaction times, increase product yields, and minimize the formation of byproducts in the synthesis of oxadiazole derivatives. dntb.gov.uanih.gov It is considered an energy-efficient and environmentally friendly approach. nih.gov

Ultrasound-Mediated Synthesis: As another green technique, ultrasound irradiation can enhance reaction rates and yields. nih.gov It is an eco-friendly process that conserves energy and reduces waste. nih.gov

Solvent-Free and Alternative Solvent Systems: Research is moving towards minimizing or eliminating the use of hazardous organic solvents. This includes solid-state synthesis through grinding or milling techniques and the use of greener solvents like water or ionic liquids. nih.govnih.gov

Catalyst-Based Innovations: The development of non-toxic and recyclable catalysts is a significant trend. nih.gov This includes the use of organo-catalysts and heterogeneous catalysts that can be easily separated from the reaction mixture.

| Green Synthesis Technique | Advantages |

| Microwave Irradiation | Reduced reaction time, increased yield, minimal byproducts. dntb.gov.uanih.gov |

| Ultrasound Mediation | Enhanced reaction rates, energy conservation, waste minimization. nih.gov |

| Grinding/Milling | Solvent-free conditions, high product yield. nih.gov |

| Green Solvents | Reduced environmental impact. nih.gov |

Exploration of Novel Chemical Transformations and Reaction Mechanisms

The 1,2,4-oxadiazole (B8745197) ring, while aromatic, possesses unique reactivity that opens avenues for novel chemical transformations. psu.edu Understanding these reaction mechanisms is crucial for designing new derivatives of this compound with tailored properties.

Future research in this area is expected to explore:

Ring Rearrangements: The 1,2,4-oxadiazole nucleus is known to undergo various thermal and photochemical rearrangements, such as the Boulton-Katritzky rearrangement, to form other heterocyclic systems. chim.itresearchgate.net Investigating these rearrangements for this compound could lead to the discovery of novel molecular scaffolds.

Functionalization of the Methanamine Group: The primary amine group in this compound is a key site for further chemical modification, allowing for the introduction of a wide range of functional groups and the construction of more complex molecules.

Nucleophilic and Electrophilic Substitutions: A deeper understanding of the reactivity of the carbon and nitrogen atoms within the oxadiazole ring will enable more precise and controlled functionalization of the core structure. chim.it

| Type of Transformation | Potential Outcome |

| Boulton-Katritzky Rearrangement | Formation of new heterocyclic systems. chim.itresearchgate.net |

| Photochemical Rearrangements | Isomerization to other oxadiazoles (B1248032) or ring-opened products. chim.itrsc.org |

| ANRORC Reactions | Synthesis of diverse heterocyclic compounds. chim.itresearchgate.net |

Advanced Materials Science Applications (e.g., Optoelectronic Devices, Liquid Crystals)

The unique electronic and physical properties of the 1,2,4-oxadiazole ring make it an attractive component for advanced materials. nih.gov The high dipole moment and polarizability of the oxadiazole ring are particularly advantageous for these applications. nih.gov

Emerging trends in this field include:

Optoelectronic Devices: 1,3,4-Oxadiazole (B1194373) derivatives have shown promise as electron-transporting materials in organic light-emitting diodes (OLEDs). rsc.org Future research could explore the potential of this compound and its derivatives in similar applications, leveraging their electronic properties.

Liquid Crystals: The 1,2,4-oxadiazole moiety has been successfully incorporated into the core structure of liquid crystalline materials. nih.govresearchgate.net The asymmetry of the ring can lead to the formation of various mesophases, including ferroelectric phases. nih.gov Tailoring the substituents on the this compound scaffold could lead to the development of novel liquid crystals with specific thermal and optical properties. researchgate.net

Luminescent Materials: The inherent fluorescence of some oxadiazole derivatives suggests their potential use in luminescent materials and sensors. lifechemicals.com

| Application Area | Key Property of 1,2,4-Oxadiazole |

| Optoelectronics | Electron-transporting capabilities. rsc.org |

| Liquid Crystals | High dipole moment and polarizability, molecular asymmetry. nih.govresearchgate.net |

| Luminescent Materials | Inherent fluorescence. lifechemicals.com |

Catalyst Design and Engineering for Oxadiazole Synthesis

The efficient synthesis of 1,2,4-oxadiazoles is often reliant on effective catalysis. Future research will likely focus on the design and engineering of novel catalysts to improve the synthesis of this compound.

Key research directions include:

Heterogeneous Catalysts: The development of solid-supported catalysts, such as graphene oxide, offers advantages in terms of ease of separation and reusability, contributing to more sustainable chemical processes. nih.gov

Metal-Free Catalysis: To avoid potential contamination of the final product with residual metals, there is a growing interest in developing metal-free catalytic systems for the synthesis of oxadiazoles. nih.gov

Lewis Acid Catalysis: The use of mild and efficient Lewis acid catalysts, such as a combination of PTSA and ZnCl₂, has been shown to be effective in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. organic-chemistry.org

| Catalyst Type | Advantages |

| Graphene Oxide | Metal-free, dual catalytic activity, environmentally benign. nih.gov |

| PTSA-ZnCl₂ | Efficient and mild conditions. organic-chemistry.org |

| Polymer-Supported Reagents | High yields and purities, rapid synthesis. acs.org |

常见问题

Q. What are the common synthetic routes for (3-methyl-1,2,4-oxadiazol-5-yl)methanamine?

The compound is typically synthesized via cyclization reactions involving hydroxylamine derivatives. For example, a two-step approach involves:

- Step 1 : Condensation of an amidoxime with a carboxylic acid derivative (e.g., methyl cyanoacetate) under acidic conditions to form the 1,2,4-oxadiazole ring.

- Step 2 : Reduction of the nitrile or ester group to the primary amine using reagents like LiAlH4 or catalytic hydrogenation. Key intermediates and reaction conditions are detailed in the synthesis of analogous oxadiazole derivatives in medicinal chemistry studies .

Q. How is the purity and structure of this compound validated?

- Chromatography : HPLC or GC-MS for purity assessment (≥95% purity is typical for research-grade material ).

- Spectroscopy :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., methyl group at position 3 and amine at the methanamine position).

- IR : Stretching vibrations for N–H (amine, ~3300 cm<sup>-1</sup>) and C=N (oxadiazole, ~1600 cm<sup>-1</sup>).

Advanced Research Questions

Q. What role does this compound play in drug discovery?

The compound serves as a versatile building block in medicinal chemistry due to:

- Bioisosteric Potential : The oxadiazole ring mimics ester or amide groups, enhancing metabolic stability.

- Pharmacophore Integration : Its amine group enables conjugation with heterocycles (e.g., imidazo[1,2-a]pyrimidines) to target CNS receptors or enzymes . Example: In Example 420 (patent literature), it was used to synthesize a carboximidamide derivative with potential anti-inflammatory activity .

Q. How can contradictions in spectroscopic data for this compound be resolved?

Discrepancies in reported melting points or NMR shifts may arise from:

- Polymorphism : Crystallization conditions (e.g., solvent choice) affecting melting points (e.g., 105–109°C vs. 133–135°C for benzaldehyde derivatives ).

- Protonation States : Amine group protonation in HCl salts (e.g., hydrochloride form) alters NMR shifts. Cross-validate using X-ray crystallography (SHELX programs ) or pH-dependent studies.

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319 ).

- Storage : Store in airtight containers at RT, away from oxidizing agents (per safety data for analogues ).

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Methodological Insights

Q. How is the compound functionalized for applications in catalysis or materials science?

- Derivatization : React the amine group with electrophiles (e.g., acyl chlorides, aldehydes) to form imines or amides.

- Metal Coordination : The oxadiazole nitrogen can bind transition metals (e.g., Pd, Cu) for catalytic applications. Example: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde was used in Schiff base synthesis for ligand design .

Q. What computational methods are used to predict the compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。